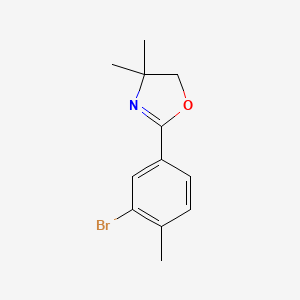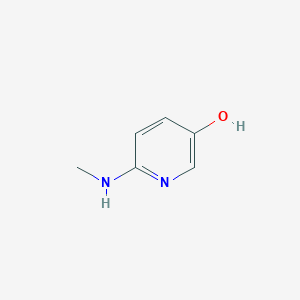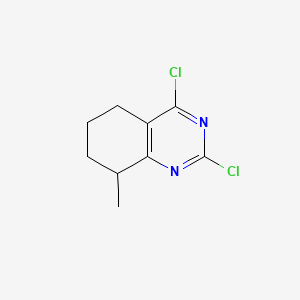
4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as a carboxylic acid, a hydroxyl group, a nitro group, and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester typically involves multiple steps. One common method starts with the nitration of 2-naphthalenecarboxylic acid to introduce the nitro group. This is followed by the hydroxylation of the nitro compound to add the hydroxyl group. Finally, esterification with ethanol yields the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxy-6-nitro-2-naphthaldehyde or 4-hydroxy-6-nitro-2-naphthoic acid.
Reduction: Formation of 4-hydroxy-6-amino-2-naphthalenecarboxylic acid ethyl ester.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester exerts its effects depends on its interactions with molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl, nitro, and ethyl ester groups.
4-Hydroxy-2-naphthoic acid: Lacks the nitro and ethyl ester groups.
6-Nitro-2-naphthoic acid: Lacks the hydroxyl and ethyl ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester is unique due to the combination of functional groups it possesses. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
ethyl 4-hydroxy-6-nitronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-19-13(16)9-5-8-3-4-10(14(17)18)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRMWVUIGCNYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
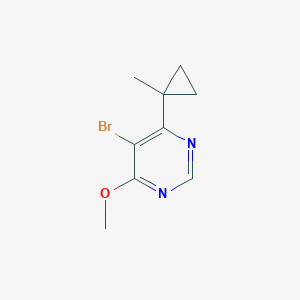
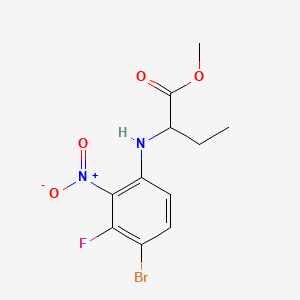
![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
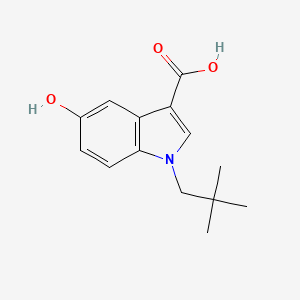
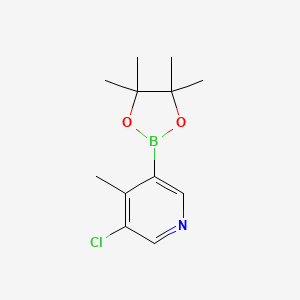
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)


